2,4,6-Tribromophenyl-beta-glucopyranose riboside
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Overview
Description
2,4,6-Tribromophenyl-beta-glucopyranose riboside is a chemical compound known for its unique molecular structure and significant applications in scientific research. This compound is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further linked to a beta-glucopyranose riboside moiety. The molecular formula of this compound is C12H13Br3O6, and it has a molecular weight of approximately 625.055 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl-beta-glucopyranose riboside typically involves the bromination of phenyl-beta-glucopyranose riboside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl-beta-glucopyranose riboside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
Oxidation: Formation of tribromoquinones.
Reduction: Formation of phenyl-beta-glucopyranose riboside.
Substitution: Formation of substituted phenyl-beta-glucopyranose ribosides.
Scientific Research Applications
2,4,6-Tribromophenyl-beta-glucopyranose riboside has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl-beta-glucopyranose riboside involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A bromophenol with similar bromination pattern but without the glucopyranose riboside moiety.
2,4,6-Tribromophenyl-beta-glucopyranoside: Similar structure but lacks the riboside component.
Uniqueness
2,4,6-Tribromophenyl-beta-glucopyranose riboside is unique due to the presence of both the tribromophenyl and beta-glucopyranose riboside moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C17H21Br3O10 |
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Molecular Weight |
625.1 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H21Br3O10/c18-5-1-6(19)15(7(20)2-5)30-17-14(26)12(24)11(23)9(29-17)4-27-16-13(25)10(22)8(3-21)28-16/h1-2,8-14,16-17,21-26H,3-4H2 |
InChI Key |
XZOYEMQMBGXTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)Br)Br |
Origin of Product |
United States |
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